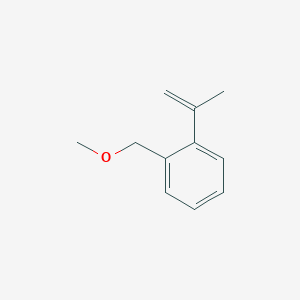

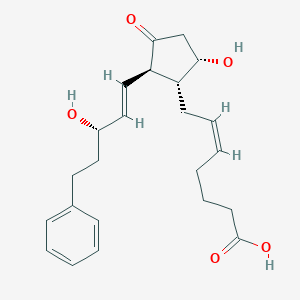

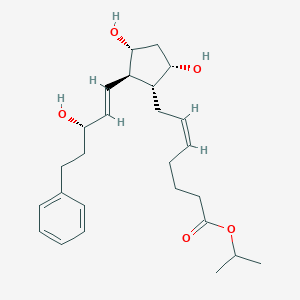

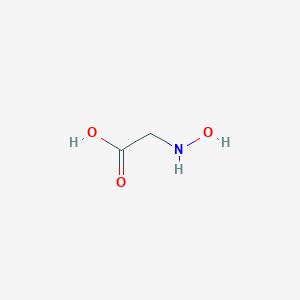

(5-氯-2-甲氧基苯基)甲醇

描述

Synthesis Analysis

The synthesis of related compounds involves various organic reactions, including esterification, Grignard reactions, and Schiff base condensation. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involves the use of Grignard reagents, which could be adapted for the synthesis of "(5-Chloro-2-methoxyphenyl)methanol" by choosing appropriate starting materials and reaction conditions . Additionally, the electro-organic synthesis of quinones from catechol derivatives in methanol suggests that methoxylation reactions are feasible under controlled electrochemical conditions, which might be applicable to the methoxylation of a chlorophenyl moiety .

Molecular Structure Analysis

X-ray diffraction crystallography is a common technique used to determine the crystal structure of compounds. The crystal structure of 4-hydroxy-3-methoxy-N'-(5-chloro-2-hydroxybenzylidene) benzohydrazide—methanol (1:1) provides detailed information about bond lengths, angles, and molecular conformation, which could be comparable to the structure of "(5-Chloro-2-methoxyphenyl)methanol" if it were to be crystallized . The nearly coplanar configuration of the molecule and the presence of intermolecular hydrogen bonds are structural features that could also be present in "(5-Chloro-2-methoxyphenyl)methanol" due to the similarity in functional groups.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "(5-Chloro-2-methoxyphenyl)methanol". However, the study of hydrazone compounds and their biological properties suggests that the compound could potentially undergo similar reactions, such as condensation with hydrazides to form hydrazone derivatives . The Claisen rearrangement of a related compound also indicates that "(5-Chloro-2-methoxyphenyl)methanol" might be amenable to rearrangement reactions under appropriate conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "(5-Chloro-2-methoxyphenyl)methanol" are not directly reported, the properties of structurally related compounds can provide some insights. For example, the solubility in methanol and the formation of colorless crystals suggest that "(5-Chloro-2-methoxyphenyl)methanol" may also be soluble in methanol and capable of forming crystals under the right conditions . The optical activity research of a related compound indicates that stereochemistry could be an important factor in the properties of "(5-Chloro-2-methoxyphenyl)methanol", and it may exhibit optical isomerism .

科学研究应用

合成方法

研究人员已经开发出涉及(5-氯-2-甲氧基苯基)甲醇或相关化合物的合成途径,用于制备农药、药用化合物以及具有潜在应用于制药和化妆品的材料。例如,使用甲醇中的碱性甲氧基从氯代吡咯烷-2-酮合成5-甲氧基化的3-吡咯烯-2-酮,展示了这些方法在创造有用的加合物以供进一步化学开发中的实用性(Ghelfi et al., 2003)。

药用应用

该化合物及其衍生物已被探索其药用潜力。例如,从5-(氯甲基)-3-取代苯基-1,2,4-噁二唑合成的衍生物显示出显著的体外抗菌活性,表明它们有潜在用于开发新的抗微生物药物(Rai et al., 2010)。

材料科学和催化

在材料科学中,该化合物已被研究其在催化和材料合成中的作用。关于在Mo2C/ZSM-5催化剂上进行的甲醇芳构化和苯甲基化的研究表明,特定的分子结构,包括与(5-氯-2-甲氧基苯基)甲醇相关的结构,可以增强芳烃的形成,突显了它们在催化过程中的重要性(Barthos et al., 2007)。

分析化学

在水样中测定消毒剂的色谱方法的开发利用了(5-氯-2-甲氧基苯基)甲醇的衍生物。这突显了它在环境研究和分析化学中的相关性,特别是在水污染物分析中的重要性(Baranowska & Wojciechowska, 2012)。

环境科学

研究使用甲醇光解水中的H2O2来测量产生的*OH自由基产量,突显了该化合物在环境科学中的实用性,特别是在理解水净化和处理过程机制方面(Goldstein et al., 2007)。

安全和危害

属性

IUPAC Name |

(5-chloro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCZAZVHUMJMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7035-10-1 | |

| Record name | 3-Chloro-6-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。